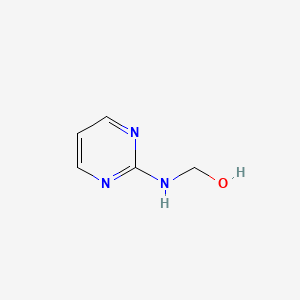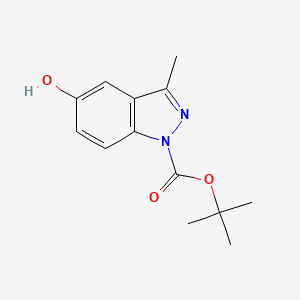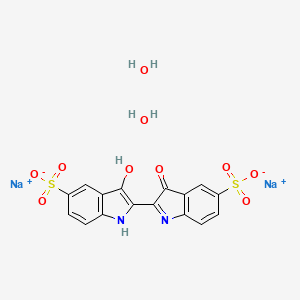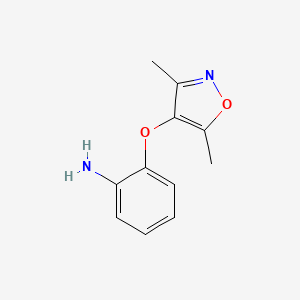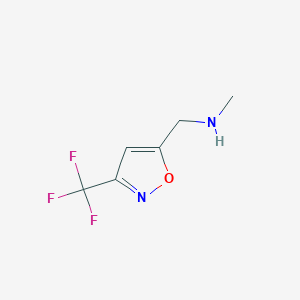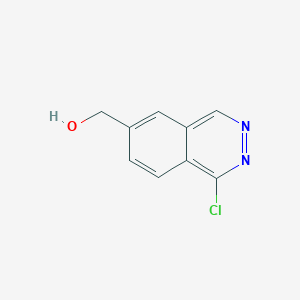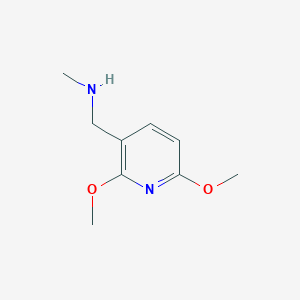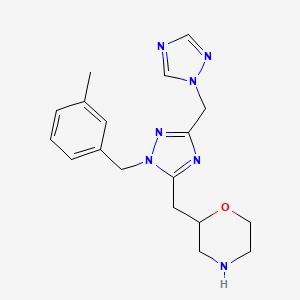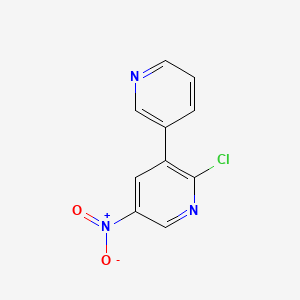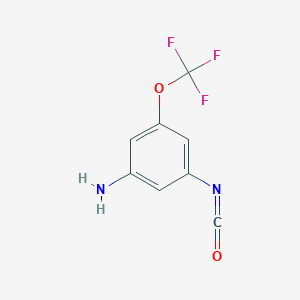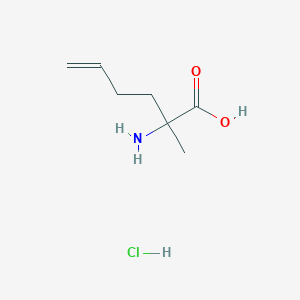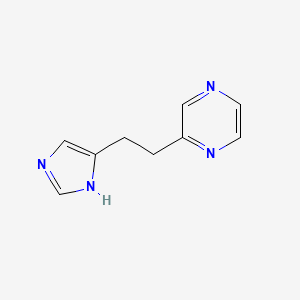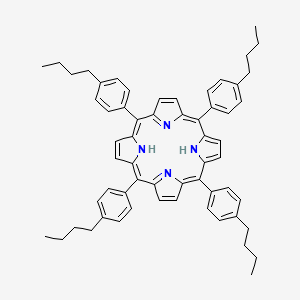
meso-Tetra(4-n-butylphenyl)Porphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-Tetra(4-n-butylphenyl)Porphine: is a synthetic porphyrin compound, known for its unique structural and chemical properties. Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll. This compound is particularly notable for its applications in scientific research and industry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(4-n-butylphenyl)Porphine typically involves the condensation of pyrrole with 4-n-butylbenzaldehyde under acidic conditions. The reaction is often carried out in a solvent like dichloromethane, with a catalyst such as trifluoroacetic acid. The product is then purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: meso-Tetra(4-n-butylphenyl)Porphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can yield metalloporphyrins when combined with metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Various substituted porphyrins depending on the reagents used.
Applications De Recherche Scientifique
meso-Tetra(4-n-butylphenyl)Porphine has a wide range of applications in scientific research:
Chemistry: Used in studies of photochemical and electrochemical properties.
Biology: Serves as a model compound for studying heme proteins.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts.
Mécanisme D'action
The mechanism by which meso-Tetra(4-n-butylphenyl)Porphine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic and redox reactions. The porphyrin ring structure allows for efficient electron transfer, making it a valuable compound in photochemical applications .
Comparaison Avec Des Composés Similaires
- meso-Tetra(4-tert-butylphenyl)Porphine
- meso-Tetra(4-carboxyphenyl)Porphine
- meso-Tetra(N-methyl-4-pyridyl)Porphine
Comparison: meso-Tetra(4-n-butylphenyl)Porphine is unique due to its n-butyl substituents, which provide distinct solubility and reactivity characteristics compared to its tert-butyl and carboxyphenyl counterparts. These differences make it particularly suitable for specific applications in photodynamic therapy and sensor development .
Propriétés
Formule moléculaire |
C60H62N4 |
|---|---|
Poids moléculaire |
839.2 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(4-butylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C60H62N4/c1-5-9-13-41-17-25-45(26-18-41)57-49-33-35-51(61-49)58(46-27-19-42(20-28-46)14-10-6-2)53-37-39-55(63-53)60(48-31-23-44(24-32-48)16-12-8-4)56-40-38-54(64-56)59(52-36-34-50(57)62-52)47-29-21-43(22-30-47)15-11-7-3/h17-40,61,64H,5-16H2,1-4H3 |
Clé InChI |
TXTFZKGQXNTRHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)CCCC)C8=CC=C(C=C8)CCCC)C=C4)C9=CC=C(C=C9)CCCC)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


